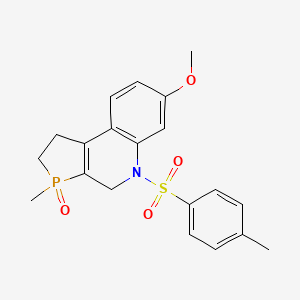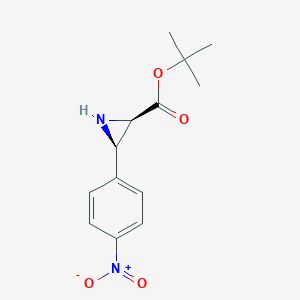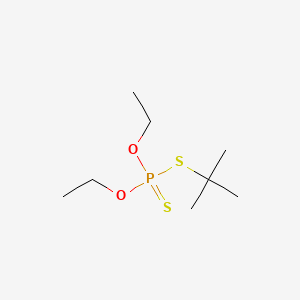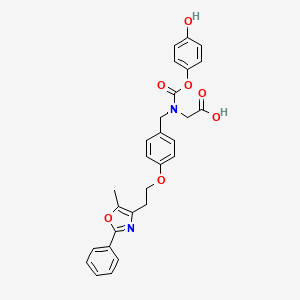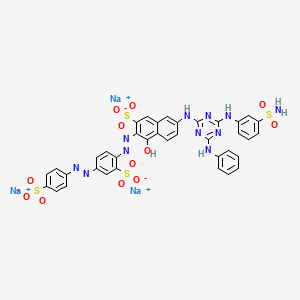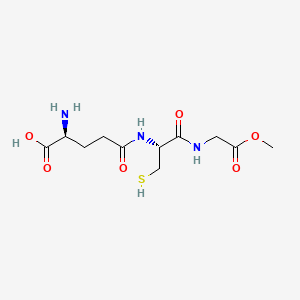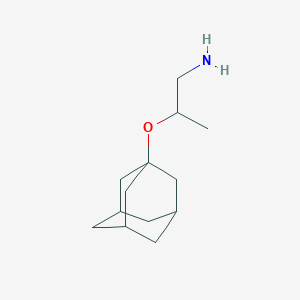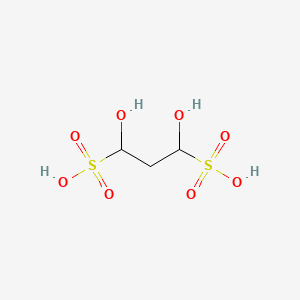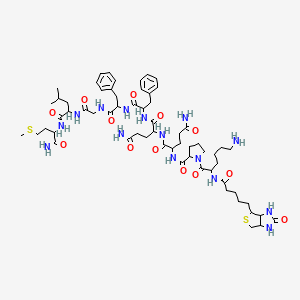
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is a modified nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, by the removal of two hydroxyl groups and the addition of an iodine atom at the 5-position. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates. The process begins with the formation of 2’,3’-bisxanthate ribonucleosides, followed by radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
Medicine: Research is ongoing to explore its efficacy in treating viral infections such as HIV and hepatitis.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- involves its incorporation into viral DNA or RNA, leading to chain termination. This prevents the virus from replicating. The compound targets viral reverse transcriptase enzymes, which are crucial for the replication of many viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the iodine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: Another nucleoside analog with antiviral activity.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom, which enhances its ability to inhibit viral replication. This modification can lead to improved efficacy and reduced resistance compared to other nucleoside analogs.
Propriétés
Numéro CAS |
144989-72-0 |
|---|---|
Formule moléculaire |
C9H9IN2O4 |
Poids moléculaire |
336.08 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
Clé InChI |
NMXNXIYEWKFGMD-CAHLUQPWSA-N |
SMILES isomérique |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES canonique |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





